2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE
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Overview
Description
2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a cyclopropyl group, a methoxybenzoyl moiety, and a pyrazolo[4,3-c]pyridine scaffold, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE involves multiple steps. One common approach includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine scaffold: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzoyl group: This step typically involves the acylation of the pyrazolo[4,3-c]pyridine intermediate using 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the cyclopropyl group: This can be done through a nucleophilic substitution reaction using cyclopropylamine.
Formation of the final compound: The final step involves the coupling of the intermediate with piperidine-3-carboxylic acid under peptide coupling conditions using reagents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and diisopropylethylamine in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the interaction of small molecules with biological targets such as enzymes and receptors.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Industrial Applications: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine: This compound shares the methoxybenzyl and cyclopropyl groups but has a different core structure.
N-cyclopropyl-3-hydroxy-4-methoxybenzamide: This compound shares the cyclopropyl and methoxybenzoyl groups but lacks the pyrazolo[4,3-c]pyridine scaffold
Uniqueness
2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-4-(2-THIENYLMETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is unique due to its combination of structural features, including the pyrazolo[4,3-c]pyridine scaffold, which is not commonly found in other similar compounds. This unique structure may confer specific biological activities and properties that make it valuable for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-13-4-7-22(8-5-13)16(26)12-24-20(28)25-15-6-10-30-17(15)18(27)23(19(25)21-24)11-14-3-2-9-29-14/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJDMHDLFWWWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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